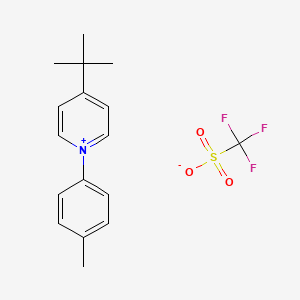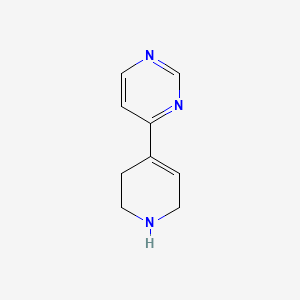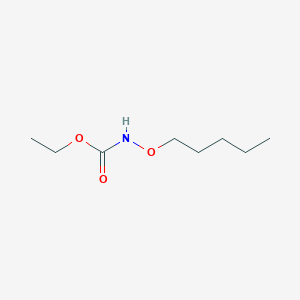
Ethyl (pentyloxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl pentyloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. Ethyl pentyloxycarbamate is characterized by its unique chemical structure, which includes an ethyl group, a pentyloxy group, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pentyloxycarbamate typically involves the reaction of pentyloxy alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl pentyloxycarbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency and reduce the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl pentyloxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl pentyloxycarbamate can hydrolyze to form pentyloxy alcohol and ethyl carbamate.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Pentyloxy alcohol and ethyl carbamate.
Oxidation: Carbonyl compounds.
Substitution: Various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl pentyloxycarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease and cholinesterase enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with carbamate moieties.
Industry: Utilized in the production of polymers and resins, where the carbamate group imparts desirable properties such as flexibility and durability.
Wirkmechanismus
The mechanism of action of ethyl pentyloxycarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be beneficial in agricultural applications to reduce the volatilization of ammonia from fertilizers.
Vergleich Mit ähnlichen Verbindungen
Ethyl pentyloxycarbamate can be compared with other carbamates, such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, ethyl pentyloxycarbamate is unique due to the presence of the pentyloxy group, which imparts different physicochemical properties and reactivity. Similar compounds include:
Methyl carbamate: Simpler structure with a methyl group instead of a pentyloxy group.
Ethyl carbamate: Lacks the pentyloxy group, resulting in different reactivity and applications.
Ethyl pentyloxycarbamate stands out due to its specific structural features, which make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
89320-17-2 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
ethyl N-pentoxycarbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-5-6-7-12-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
SNKJMYRLVGSDQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCONC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
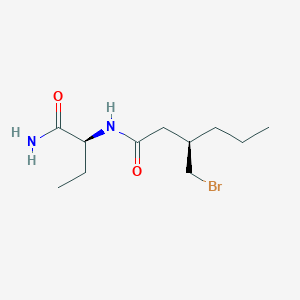

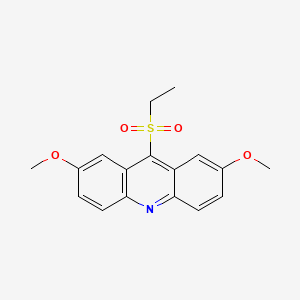
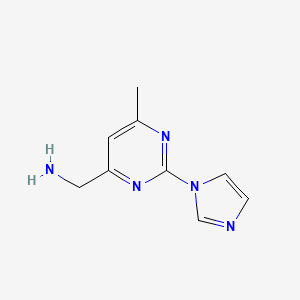
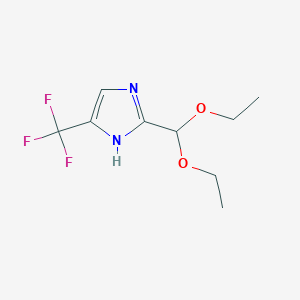
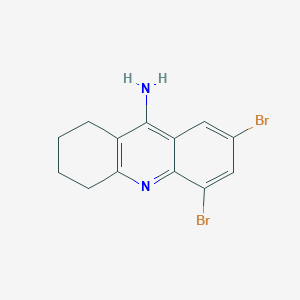
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
